1-(3-Bromo-5-fluorophenyl)ethane-1,2-diamine
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Overview
Description
1-(3-Bromo-5-fluorophenyl)ethane-1,2-diamine is an organic compound with the molecular formula C8H10BrFN2 and a molecular weight of 233.08 g/mol . This compound is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with an ethane-1,2-diamine moiety. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 1-(3-Bromo-5-fluorophenyl)ethane-1,2-diamine typically involves the reaction of 3-bromo-5-fluoroaniline with ethylene diamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(3-Bromo-5-fluorophenyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.
Coupling Reactions: The diamine moiety can participate in coupling reactions with other compounds to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling reagents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(3-Bromo-5-fluorophenyl)ethane-1,2-diamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological processes and as a tool for investigating the interactions between different biomolecules.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(3-Bromo-5-fluorophenyl)ethane-1,2-diamine can be compared with other similar compounds, such as:
3-Bromo-5-fluoro-1,2-phenylenediamine: This compound has a similar structure but lacks the ethane moiety.
1-(5-Bromo-2-fluorophenyl)-1-ethanone: This compound has a similar phenyl ring substitution pattern but differs in the functional groups attached to the ring.
The uniqueness of this compound lies in its specific combination of bromine, fluorine, and ethane-1,2-diamine moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H10BrFN2 |
---|---|
Molecular Weight |
233.08 g/mol |
IUPAC Name |
1-(3-bromo-5-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10BrFN2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8H,4,11-12H2 |
InChI Key |
SRWAUGRZCSZKCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C(CN)N |
Origin of Product |
United States |
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